molecular formula C12H18BrN B3023199 N-(3-bromobenzyl)-N-butyl-N-methylamine CAS No. 1119452-28-6

N-(3-bromobenzyl)-N-butyl-N-methylamine

Cat. No.: B3023199
CAS No.: 1119452-28-6
M. Wt: 256.18 g/mol
InChI Key: CGNNNVNRCBGRLE-UHFFFAOYSA-N
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Description

N-(3-bromobenzyl)-N-butyl-N-methylamine is an organic compound with the molecular formula C12H18BrN It is a derivative of benzylamine, where the benzyl group is substituted with a bromine atom at the 3-position, and the nitrogen atom is bonded to butyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromobenzyl)-N-butyl-N-methylamine typically involves the reaction of 3-bromobenzyl chloride with N-butyl-N-methylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated systems and reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromobenzyl)-N-butyl-N-methylamine can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding benzylamine derivative without the bromine substituent.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used under mild to moderate conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Nucleophilic substitution: Products include various substituted benzylamines depending on the nucleophile used.

    Oxidation: Products include N-oxides or other oxidized derivatives.

    Reduction: The major product is the corresponding benzylamine derivative without the bromine substituent.

Scientific Research Applications

N-(3-bromobenzyl)-N-butyl-N-methylamine has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Material Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.

    Chemical Biology: The compound is used in studies to understand the interactions between small molecules and biological targets, such as enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    N-(3-bromobenzyl)-N-methylamine: Lacks the butyl group, which may affect its biological activity and solubility.

    N-(3-bromobenzyl)-N-butylamine: Lacks the methyl group, which can influence its pharmacokinetic properties.

    N-(4-bromobenzyl)-N-butyl-N-methylamine: The bromine atom is at the 4-position, which can alter its reactivity and binding properties.

Uniqueness

N-(3-bromobenzyl)-N-butyl-N-methylamine is unique due to the specific combination of substituents on the nitrogen atom and the position of the bromine atom on the benzyl group. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[(3-bromophenyl)methyl]-N-methylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN/c1-3-4-8-14(2)10-11-6-5-7-12(13)9-11/h5-7,9H,3-4,8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNNNVNRCBGRLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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